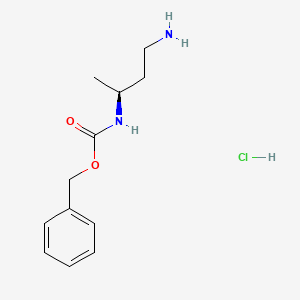

benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

Overview

Description

“Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .

Synthesis Analysis

The synthesis of carbamates like “this compound” often involves the use of protecting groups for amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which is a part of this compound, can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecular formula of “this compound” is C13H19O2N2Cl1 . It is a white solid that is soluble in organic solvents and moderately soluble in water .Chemical Reactions Analysis

Carbamates like “this compound” can undergo various chemical reactions. For instance, the CBz group can be removed using catalytic hydrogenation (Pd-C, H2) . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .Physical and Chemical Properties Analysis

“this compound” is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular formula is C13H19O2N2Cl1 .Scientific Research Applications

Analytical Chemistry Applications : A study by Yu et al. (2019) developed a high-performance liquid chromatography method using fluorescence detection for the determination of γ-aminobutyric acid and its analogs, including gabapentin and baclofen. They utilized a reagent closely related to benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride for sensitive labeling of these analytes, highlighting its utility in analytical chemistry (Yu et al., 2019).

Inhibitory Effects in Molecular Biology : Research by Magar et al. (2021) found that certain benzyl carbamate derivatives, including this compound, exhibit selective inhibition of butyrylcholinesterase (BChE), a key enzyme in the nervous system. These compounds were found to be more active than the clinically used rivastigmine, suggesting potential applications in neurobiology and pharmaceuticals (Magar et al., 2021).

Antimycobacterial Activity : A 2014 study by Moreth et al. demonstrated the antimycobacterial activity of benzyl carbamate derivatives, particularly against M. tuberculosis. The presence of a free amino group and the sulphonamide moiety in the structure were crucial for biological activity, indicating potential applications in treating bacterial infections (Moreth et al., 2014).

Lipophilicity and Biological Activity : Jankech et al. (2020) explored the hydro-lipophilic properties of fluorinated benzyl carbamates, including derivatives of this compound. This study highlights the significant influence of lipophilicity on the biological activity of these compounds, which is critical in drug design (Jankech et al., 2020).

Applications in Drug Delivery : Greenwald et al. (1999) discussed the use of benzyl carbamate derivatives in drug delivery systems, particularly as part of a double-prodrug strategy. This involves enzymatic separation followed by a rapid benzyl elimination reaction, releasing the amine-bound drug, which is relevant in enhancing the efficacy of drug delivery (Greenwald et al., 1999).

Mechanism of Action

Safety and Hazards

The safety data sheet for benzyl carbamate, a related compound, indicates that it is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” have significant potential in the field of peptide synthesis . Their ability to act as protecting groups for amines under relatively mild conditions makes them valuable tools in the synthesis of complex peptides . Future research may focus on developing more efficient methods for installing and removing these protecting groups, as well as exploring their use in the synthesis of new peptide-based compounds .

Properties

IUPAC Name |

benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJNQMABWBCAOW-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)